molecular formula C20H24N2O4 B5482015 4-(4-methylphenoxy)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine-4-carboxylic acid

4-(4-methylphenoxy)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine-4-carboxylic acid

Cat. No. B5482015
M. Wt: 356.4 g/mol
InChI Key: JWQPRLATMAYFJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methylphenoxy)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine-4-carboxylic acid, also known as MP-PPP, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

4-(4-methylphenoxy)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine-4-carboxylic acid acts as a competitive inhibitor of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, 4-(4-methylphenoxy)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine-4-carboxylic acid increases the concentration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission. This mechanism of action is similar to that of other DAT inhibitors such as cocaine and methylphenidate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-methylphenoxy)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine-4-carboxylic acid are mainly related to its action on the dopaminergic system. 4-(4-methylphenoxy)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine-4-carboxylic acid has been shown to increase locomotor activity and induce stereotypy in animal models, which are indicative of its psychostimulant properties. 4-(4-methylphenoxy)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine-4-carboxylic acid has also been shown to increase extracellular dopamine levels in the striatum, nucleus accumbens, and prefrontal cortex, which are brain regions involved in reward, motivation, and cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-methylphenoxy)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine-4-carboxylic acid for lab experiments is its high potency and selectivity for DAT. This allows for the study of dopaminergic neurotransmission with high sensitivity and specificity. However, one of the limitations of 4-(4-methylphenoxy)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine-4-carboxylic acid is its potential toxicity and abuse liability, which should be taken into consideration when designing experiments.

Future Directions

There are several future directions for the study of 4-(4-methylphenoxy)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine-4-carboxylic acid. One direction is the development of new DAT inhibitors based on the chemical structure of 4-(4-methylphenoxy)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine-4-carboxylic acid, with improved pharmacokinetic properties and reduced toxicity. Another direction is the study of the effects of 4-(4-methylphenoxy)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine-4-carboxylic acid on other neurotransmitter systems, such as the serotonergic and noradrenergic systems, which could provide insights into its potential therapeutic applications. Additionally, the use of 4-(4-methylphenoxy)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine-4-carboxylic acid in combination with other drugs or therapies could be explored for the treatment of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 4-(4-methylphenoxy)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine-4-carboxylic acid involves the reaction of 1-(4-methylphenoxy)-3-(1H-pyrrol-1-yl)propan-2-ol with piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is purified through column chromatography to obtain 4-(4-methylphenoxy)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine-4-carboxylic acid in high yield and purity.

Scientific Research Applications

4-(4-methylphenoxy)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine-4-carboxylic acid has been studied for its potential application in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 4-(4-methylphenoxy)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine-4-carboxylic acid has been shown to act as a potent and selective dopamine transporter (DAT) inhibitor, which could be useful in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). In pharmacology, 4-(4-methylphenoxy)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine-4-carboxylic acid has been studied as a potential drug lead for the development of new DAT inhibitors with improved pharmacokinetic properties. In medicinal chemistry, 4-(4-methylphenoxy)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine-4-carboxylic acid has been used as a building block for the synthesis of novel DAT inhibitors with diverse chemical structures.

properties

IUPAC Name

4-(4-methylphenoxy)-1-(3-pyrrol-1-ylpropanoyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-16-4-6-17(7-5-16)26-20(19(24)25)9-14-22(15-10-20)18(23)8-13-21-11-2-3-12-21/h2-7,11-12H,8-10,13-15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQPRLATMAYFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2(CCN(CC2)C(=O)CCN3C=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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